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molecular formula C9H11BrO B1600662 4-Bromo-2,3,6-trimethyl-phenol CAS No. 51857-41-1

4-Bromo-2,3,6-trimethyl-phenol

Cat. No. B1600662
M. Wt: 215.09 g/mol
InChI Key: CNZUMQRUUPCHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296948B2

Procedure details

10 g (71 mmol) of 2,3,6-trimethylphenol are initially introduced in a solvent mixture consisting of 250 ml of dichloromethane and 190 ml of methanol, and 35.4 g (72 mmol) of tetrabutylammonium tribromide in 170 ml of dichloromethane and 130 ml of methanol are added. After 5 h at room temperature, the batch is evaporated in a rotary evaporator, and the residue remaining is taken up in MTB. The organic solution is washed three times with water, dried over sodium sulfate and evaporated in a rotary evaporator. The crystalline residue obtained is employed in the next step without further work-up.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[Br-:11].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl.CO>[Br:11][C:6]1[CH:5]=[C:4]([CH3:9])[C:3]([OH:10])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)C)O
Step Two
Name
Quantity
35.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
190 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the batch is evaporated in a rotary evaporator
WASH
Type
WASH
Details
The organic solution is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crystalline residue obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=C(C(=C(C(=C1)C)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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